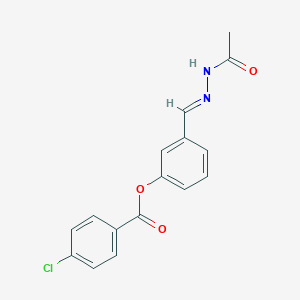
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ安息香酸 3-(2-アセチルカルボヒドラゾノイル)フェニルは、分子式が C16H13ClN2O3、分子量が 316.747 g/mol の化学化合物です 。この化合物は、エステル基とヒドラゾン基を含む独特の構造で知られています。興味深い化学的性質から、さまざまな科学研究において使用されています。
準備方法
合成経路と反応条件
4-クロロ安息香酸 3-(2-アセチルカルボヒドラゾノイル)フェニルの合成は、通常、4-クロロ安息香酸と 3-(2-アセチルカルボヒドラゾノイル)フェノールを反応させることで行われます。 反応は、チオニルクロリドやオキシ塩化リンなどの脱水剤の存在下で行われ、エステル結合が形成されます 。反応条件は通常、ジクロロメタンやクロロホルムなどの適切な溶媒中で反応物を還流させることを伴います。
工業的生産方法
この化合物の工業的生産方法は、大規模な工業用途ではなく研究での特殊な用途のため、あまりよく文書化されていません。一般的なアプローチでは、収率と純度を最適化した同様の合成経路を使用することになります。
化学反応の分析
反応の種類
4-クロロ安息香酸 3-(2-アセチルカルボヒドラゾノイル)フェニルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドラゾン基は、対応するオキシムまたはニトリルに酸化される可能性があります。
還元: エステル基は、対応するアルコールに還元される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件で使用できます。
主要な生成物
酸化: オキシムまたはニトリルの生成。
還元: アルコールの生成。
置換: 置換ベンゼン誘導体の生成。
科学研究への応用
4-クロロ安息香酸 3-(2-アセチルカルボヒドラゾノイル)フェニルは、さまざまな科学研究分野で使用されています。
化学: 有機合成における試薬として、より複雑な分子の前駆体として.
生物学: 酵素阻害やタンパク質相互作用に関する研究。
科学的研究の応用
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use in specialized chemical processes and material science.
作用機序
4-クロロ安息香酸 3-(2-アセチルカルボヒドラゾノイル)フェニルの作用機序は、特定の分子標的との相互作用を伴います。ヒドラゾン基は、金属イオンと安定な錯体を形成し、酵素活性を阻害することができます。 エステル基は加水分解を起こし、生物学的経路と相互作用する活性代謝物を放出します .
類似化合物の比較
類似化合物
- 3-クロロ安息香酸 4-(2-アセチルカルボヒドラゾノイル)フェニル
- 4-クロロ安息香酸 4-(2-アセチルカルボヒドラゾノイル)-2-エトキシフェニル
- 4-メチル安息香酸 4-(2-アセチルカルボヒドラゾノイル)フェニル
独自性
4-クロロ安息香酸 3-(2-アセチルカルボヒドラゾノイル)フェニルは、機能基の特定の組み合わせにより、独特の化学反応性と生物活性を発揮することが特徴です。 安定な金属錯体を形成し、さまざまな化学変換を起こすことができるため、研究用途において価値があります .
類似化合物との比較
Similar Compounds
- 4-(2-Acetylcarbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-Acetylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
- 4-(2-Acetylcarbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various chemical transformations makes it valuable in research applications .
特性
CAS番号 |
477730-28-2 |
|---|---|
分子式 |
C16H13ClN2O3 |
分子量 |
316.74 g/mol |
IUPAC名 |
[3-[(E)-(acetylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClN2O3/c1-11(20)19-18-10-12-3-2-4-15(9-12)22-16(21)13-5-7-14(17)8-6-13/h2-10H,1H3,(H,19,20)/b18-10+ |
InChIキー |
QXKGXRYWOPASSQ-VCHYOVAHSA-N |
異性体SMILES |
CC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



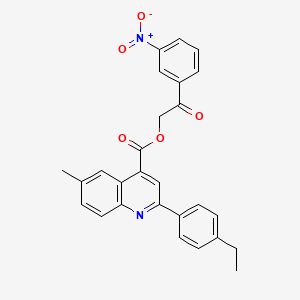


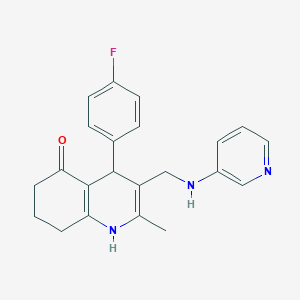
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
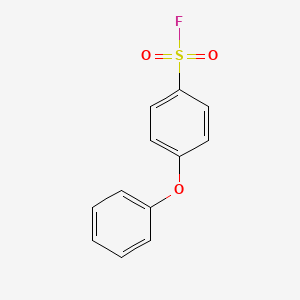
![3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12052489.png)

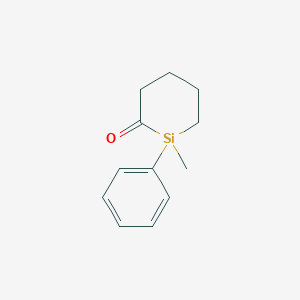

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)

